molecular formula C10H9F3O2 B155482 Acetic acid, trifluoro-, 2,4-xylyl ester CAS No. 1814-00-2

Acetic acid, trifluoro-, 2,4-xylyl ester

Cat. No. B155482
CAS RN: 1814-00-2
M. Wt: 218.17 g/mol
InChI Key: KOKOLVUYBJEBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, trifluoro-, 2,4-xylyl ester, also known as TFA-X, is a widely used reagent in organic synthesis. It is a colorless liquid with a pungent odor and is used as a solvent in various chemical reactions. TFA-X is a derivative of trifluoroacetic acid and 2,4-xylenol. This compound has several applications in scientific research, including in the synthesis of peptides, oligonucleotides, and other organic compounds.

Mechanism Of Action

The mechanism of action of Acetic acid, trifluoro-, 2,4-xylyl ester is not well understood. However, it is believed that Acetic acid, trifluoro-, 2,4-xylyl ester reacts with the amino group of the protected amino acid, forming a stable bond. This protects the amino acid from unwanted reactions during the synthesis process. The protecting group can be removed at a later stage by treatment with a suitable reagent.

Biochemical And Physiological Effects

Acetic acid, trifluoro-, 2,4-xylyl ester is not used in biochemical or physiological studies. Therefore, there is no information available on its effects on living organisms.

Advantages And Limitations For Lab Experiments

Acetic acid, trifluoro-, 2,4-xylyl ester has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Acetic acid, trifluoro-, 2,4-xylyl ester is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, Acetic acid, trifluoro-, 2,4-xylyl ester has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems if not handled properly. Additionally, Acetic acid, trifluoro-, 2,4-xylyl ester is expensive, which can limit its use in large-scale synthesis reactions.

Future Directions

There are several future directions for research on Acetic acid, trifluoro-, 2,4-xylyl ester. One area of research could focus on the development of more efficient and cost-effective synthesis methods for Acetic acid, trifluoro-, 2,4-xylyl ester. Another area of research could focus on the use of Acetic acid, trifluoro-, 2,4-xylyl ester in the synthesis of new organic compounds with potential applications in medicine and other fields. Additionally, research could be conducted on the mechanism of action of Acetic acid, trifluoro-, 2,4-xylyl ester and its potential effects on living organisms.

Synthesis Methods

Acetic acid, trifluoro-, 2,4-xylyl ester can be synthesized by reacting 2,4-xylenol with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine. The resulting product is purified by distillation or column chromatography.

Scientific Research Applications

Acetic acid, trifluoro-, 2,4-xylyl ester has several applications in scientific research. It is commonly used as a protecting group for amino acids in peptide synthesis. Acetic acid, trifluoro-, 2,4-xylyl ester is also used as a reagent in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research. Additionally, Acetic acid, trifluoro-, 2,4-xylyl ester is used in the synthesis of other organic compounds, such as esters and ethers.

properties

CAS RN

1814-00-2

Product Name

Acetic acid, trifluoro-, 2,4-xylyl ester

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(2,4-dimethylphenyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H9F3O2/c1-6-3-4-8(7(2)5-6)15-9(14)10(11,12)13/h3-5H,1-2H3

InChI Key

KOKOLVUYBJEBGK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C

Origin of Product

United States

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